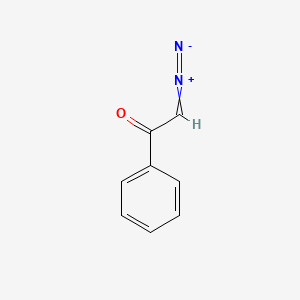

重氮苯乙酮

概述

描述

Diazoacetophenone, also known as DAP, is a yellow-colored organic compound that belongs to the class of diazo compounds. It is a reactive molecule that is widely used in scientific research for its unique properties. DAP is synthesized through various methods, including the Curtius rearrangement and the Wolff rearrangement. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in different fields.

科学研究应用

极谱分析

重氮苯乙酮因其在生物系统中至关重要的极谱行为而受到研究。它在紫外线区域显示出独特的吸收带,使其对于估计其在各种溶液(包括含有机物质的溶液)中的浓度非常有价值。这一特性在生物研究中尤为重要,因为由于吸收读数受到干扰,传统方法通常不足以满足要求。柯林斯和安西尔 (1970 年) 的一项研究深入调查了这一特性 (Collins & Ancill, 1970)。

与醇和金属螯合物的反应

Takebayashi 等人 (1967 年) 的研究探讨了重氮苯乙酮在金属螯合物存在下的醇反应。发现这些螯合物,包括双(乙酰丙酮)铜(II)等,是活性催化剂,改变反应以产生不同的化合物,如烷氧基苯乙酮,而不是烷基苯乙酸酯。这项研究提供了重氮苯乙酮在化学合成中的潜在应用的见解 (Takebayashi et al., 1967)。

细胞色素 P450 假体血红素烷基化

科米维斯等人 (1988 年) 的一项研究探讨了重氮苯乙酮与(四苯基卟啉)铁(II)的反应,这与理解细胞色素 P450 假体血红素烷基化有关。这项研究为涉及细胞色素 P450(人体中一种至关重要的酶)的生化过程提供了宝贵的见解 (Komives et al., 1988)。

沃尔夫重排研究

重氮苯乙酮一直是与沃尔夫重排(有机化学中的一项重要化学反应)相关的研究的核心。吉尔 (1991 年) 详细说明了用特定反应物处理重氮苯乙酮如何产生意外产物,从而加深了对这种重排的理解 (Gill, 1991)。

不对称分子间环丙烷化

尼古拉斯等人 (2009 年) 研究了使用手性铁卟啉作为催化剂不对称向苯乙烯衍生物中添加重氮苯乙酮。这项研究在有机合成中很重要,特别是在光学活性环丙基酮的开发中,这些酮在制药和材料科学中具有应用 (Nicolas et al., 2009)。

水溶液中的极谱行为

贝尔斯和莱维森 (1970 年) 对 ω-重氮苯乙酮在水溶液中的极谱行为进行了一项研究,观察到多个还原波。这些发现有助于理解重氮苯乙酮的电化学性质,这在各种分析和合成应用中很有价值 (Bailes & Leveson, 1970)。

旋转异构的量子化学解释

奇斯马迪亚等人 (1969 年) 为 α-重氮苯乙酮的旋转异构提供了量子力学基础,这是理解其电子光谱和化学行为的关键方面。这项研究在理论化学和新分子设计中很重要 (Csizmadia et al., 1969)。

对映选择性曼尼希型反应

徐等人 (2011 年) 开发了一种涉及重氮苯乙酮的高对映选择性三组分反应,展示了其在合成手性 β-氨基-α-羟基酮中的用途。这项研究与不对称合成领域特别相关,这在药物开发中至关重要 (Xu et al., 2011)。

光还原研究

迈蒂等人 (1996 年) 探讨了 α-重氮苯乙酮在可见光下与异丙醇的光还原,有助于理解涉及重氮化合物的化学反应。这项研究对光化学和光响应材料的开发有影响 (Maiti et al., 1996)。

沃尔夫重排的动力学研究

由川和津野 (1967 年) 研究了 α-重氮苯乙酮的沃尔夫重排的动力学方面。了解这些动力学对于合成化学中的反应优化至关重要 (Yukawa & Tsuno, 1967)。

合成中的协同催化

徐等人 (2011 年) 研究的重氮苯乙酮、醇和亚胺的协同催化突出了重氮苯乙酮在复杂催化系统中的潜力,可用于创建具有特定结构和立体化学性质的复杂有机分子。这项研究强调了重氮苯乙酮在促进有机合成中复杂反应方面的多功能性 (Xu et al., 2011)。

属性

IUPAC Name |

2-diazo-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBZBURMWJKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954476 | |

| Record name | 2-Diazo-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3282-32-4 | |

| Record name | Diazoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2-diazo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Diazo-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

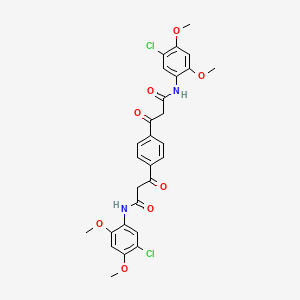

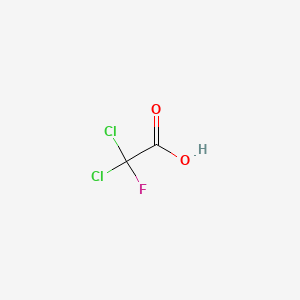

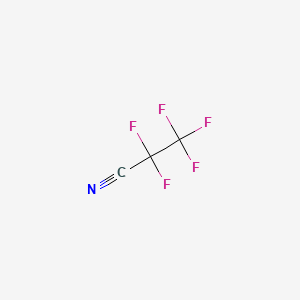

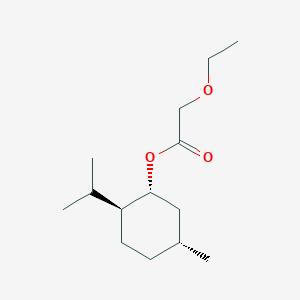

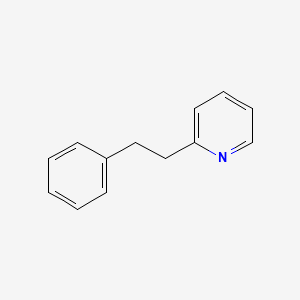

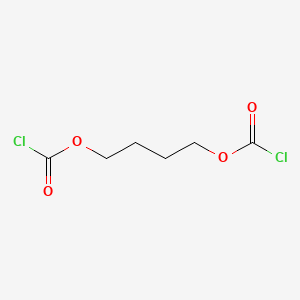

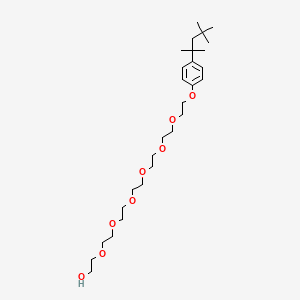

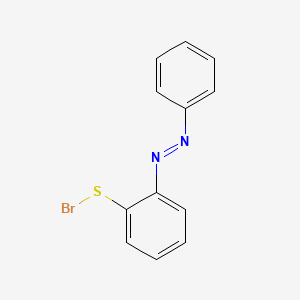

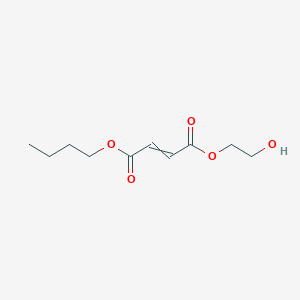

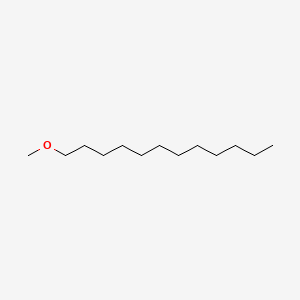

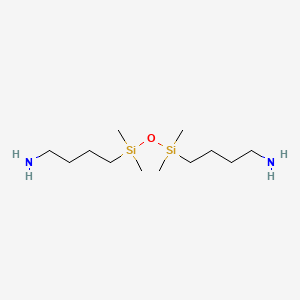

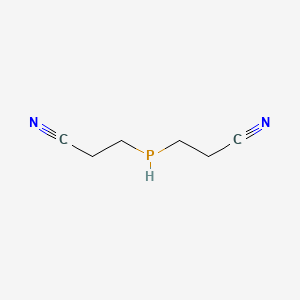

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diazoacetophenone?

A1: The molecular formula of diazoacetophenone is C8H6N2O, and its molecular weight is 146.15 g/mol.

Q2: Are there any spectroscopic data available for diazoacetophenones?

A2: Yes, several spectroscopic techniques have been employed to characterize diazoacetophenones:

- UV Spectroscopy: These compounds exhibit characteristic absorption bands in the ultraviolet region, which are useful for concentration determination. []

- PMR Spectroscopy: Studies using PMR (Proton Magnetic Resonance) spectroscopy have revealed the absence of cis-trans isomerization in the diazocarbonyl fragment of diazoacetophenone, unlike many other diazoketones. []

- He(I) Ultraviolet Photoelectron Spectroscopy: This technique was used to analyze the pyrolysates of diazoacetophenone and its derivatives, identifying the formation of phenylketenes. []

- O-17 NMR Spectroscopy: This method has been successfully used to differentiate between various α′-alkyl- and aryl-substituted α-diazoketones. []

Q3: What is known about the conformation of diazoacetophenone?

A3: X-ray diffraction studies have revealed the crystal structure and conformation of m-diazoacetophenone. [] Computational studies, using AM1 and HF/6-31G(d) levels of theory, have shown that diazoacetophenones prefer to adopt twisted syn conformations. This finding is supported by the good correlation between calculated ionization potentials and experimental photoelectron spectroscopic data. []

Q4: What is the significance of the Wolff rearrangement in diazoacetophenone chemistry?

A4: The Wolff rearrangement is a key reaction pathway for diazoacetophenones, especially under thermal or photochemical conditions. This rearrangement, often catalyzed by silver salts or rhodium complexes, leads to the formation of phenylketenes, highly reactive intermediates valuable for further synthetic transformations. [, , ]

Q5: How do substituents on the phenyl ring influence the reactivity of diazoacetophenones?

A5: Substituents significantly impact the reactivity of diazoacetophenones, particularly in reactions like the Wolff rearrangement:

- Electron-donating groups: These groups, especially at the para position (e.g., methoxy, ethoxy), tend to retard the reaction rate, likely due to increased resonance stabilization of the diazoacetophenone starting material. []

- Electron-withdrawing groups: These groups generally have a smaller effect on the reaction rate and follow the Hammett relationship. []

Q6: Can diazoacetophenones be used to synthesize heterocyclic compounds?

A6: Yes, diazoacetophenones are versatile precursors for synthesizing various heterocyclic compounds.

- Oxazoles: They react with nitriles in the presence of a Lewis acid catalyst like BF3 to yield oxazoles. This method allows for the preparation of diversely substituted oxazoles by varying the diazoacetophenone and nitrile starting materials. [, ]

- Pyrazoles: Diazoacetophenones undergo [, ]-dipolar cycloaddition reactions with enones, such as methyl vinyl ketone, to yield 3,5-diacyl-4,5-dihydro-1H-pyrazoles. []

- Indenones: o-Alkynyl-substituted α-diazoacetophenones, in the presence of rhodium(II) carboxylate catalysts, undergo cyclization to form indenone derivatives. [, ]

Q7: How do metal catalysts influence the reactivity of diazoacetophenones?

A7: Metal catalysts play a crucial role in directing the reactivity of diazoacetophenones. For example:

- Silver benzoate: It catalyzes the decomposition of α-diazoacetophenone in benzene, yielding 3-benzoyl-4-hydroxy-5-phenylpyrazole and β-phenylpropiophenone. []

- Copper chelates: These catalysts promote the reaction of diazoacetophenones with alcohols to form alkoxyacetophenones. The addition of tertiary amines can switch the reaction pathway to favor the formation of alkyl phenylacetates. []

- Rhodium(II) carboxylates: These catalysts are crucial for the cyclization of o-alkynyl-substituted α-diazoacetophenones to indenones and for the asymmetric cyclopropanation reactions with alkenes. [, , ]

Q8: Can diazoacetophenones be used in asymmetric synthesis?

A8: Yes, chiral rhodium(II) carboxylate catalysts have been successfully employed in enantioselective cyclopropanation reactions using α-nitro diazoacetophenones as substrates, leading to the formation of enantioenriched cis-cyclopropane α-amino acids. []

Q9: What is known about the stability of diazoacetophenones?

A9: Diazoacetophenones are generally stable compounds but can decompose under various conditions.

- Thermal decomposition: Heating, especially in a vacuum, can lead to the Wolff rearrangement and the formation of phenylketenes. []

- Photolysis: UV irradiation can also induce the Wolff rearrangement. [, ]

- Acid-catalyzed hydrolysis: In acidic aqueous solutions, diazoacetophenones undergo hydrolysis, with the reaction rate being influenced by the substituents on the phenyl ring. [, , , , ]

Q10: What analytical methods are typically used to study diazoacetophenones?

A10: A range of analytical techniques are employed to characterize and quantify diazoacetophenones:

- Polarography: This electrochemical technique is useful for determining the concentration of diazoacetophenones in aqueous solutions, even in the presence of organic materials. [, ]

- Gas Chromatography (GC): GC is valuable for analyzing the products of diazoacetophenone reactions, particularly volatile compounds like acetophenones. []

- X-ray crystallography: This technique has been used to elucidate the crystal structures and conformations of diazoacetophenone derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。